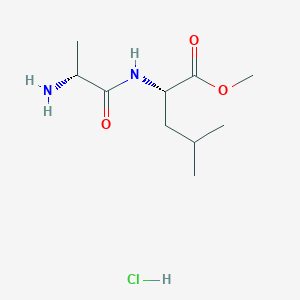

D-Alanyl-L-leucine, methyl ester, hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-Alanyl-L-leucine, methyl ester, hydrochloride is a dipeptide compound that consists of D-alanine and L-leucine linked by a peptide bond, with a methyl ester group and a hydrochloride salt. This compound is often used in peptide synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

作用機序

Target of Action

D-Alanyl-L-leucine, methyl ester, hydrochloride is a dipeptide that acts as a source donor of L-Leucine

Mode of Action

It’s known that it can be used as a starting material in the synthesis of other compounds .

Biochemical Pathways

The compound is involved in the solution phase peptide synthesis . It’s often used to synthesize dipeptides

Action Environment

It’s known that it should be stored at -20°c, sealed storage, away from moisture .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanyl-L-leucine, methyl ester, hydrochloride typically involves the coupling of D-alanine and L-leucine using peptide synthesis techniques. One common method is the solution-phase peptide synthesis, where the amino acids are activated and coupled in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve automated peptide synthesizers that allow for large-scale synthesis. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The process involves repeated cycles of amino acid coupling, washing, and deprotection steps, followed by cleavage from the resin and purification .

化学反応の分析

Types of Reactions

D-Alanyl-L-leucine, methyl ester, hydrochloride can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Amidation: The carboxylic acid group can react with amines to form amides.

Oxidation and Reduction: The amino acid residues can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Amidation: Coupling reagents like DCC and NHS are used to facilitate the formation of amide bonds.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Hydrolysis: D-Alanyl-L-leucine and methanol.

Amidation: D-Alanyl-L-leucine amides.

Oxidation and Reduction: Various oxidized or reduced forms of the amino acid residues.

科学的研究の応用

D-Alanyl-L-leucine, methyl ester, hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and hydrolysis.

Biology: Employed in studies of enzyme-substrate interactions, particularly those involving peptidases and proteases.

Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering amino acids or peptides to specific tissues.

Industry: Utilized in the production of peptide-based materials and as a reagent in various chemical processes

類似化合物との比較

Similar Compounds

L-Alanine methyl ester hydrochloride: A similar compound used in peptide synthesis.

L-Leucine methyl ester hydrochloride: Another related compound with similar applications in peptide synthesis.

Uniqueness

D-Alanyl-L-leucine, methyl ester, hydrochloride is unique due to its specific combination of D-alanine and L-leucine, which imparts distinct properties and reactivity compared to other dipeptides. Its methyl ester group and hydrochloride salt form also contribute to its solubility and stability, making it a valuable reagent in various research and industrial applications .

生物活性

D-Alanyl-L-leucine, methyl ester, hydrochloride is a compound of interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is a dipeptide derivative that combines D-alanine and L-leucine with a methyl ester functional group. This structural modification can influence its solubility, permeability, and biological activity.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds similar to D-Alanyl-L-leucine exhibit varying degrees of antimicrobial activity. For instance, studies have shown that modifications to the amino acid sequence can enhance the ability of peptides to inhibit bacterial growth. Specifically, the incorporation of D-amino acids can increase resistance to proteolytic degradation by enzymes present in bacteria, thereby enhancing their antimicrobial efficacy .

2. Mechanism of Action

The biological activity of D-Alanyl-L-leucine is often attributed to its ability to interfere with bacterial cell wall synthesis. It acts as a substrate for bacterial enzymes involved in peptidoglycan biosynthesis. The compound's structure allows it to mimic natural substrates, leading to competitive inhibition of these enzymes .

3. Transport Mechanisms

The transport of D-Alanyl-L-leucine across cell membranes is facilitated by peptide transport systems, such as PEPT1. This transport mechanism is crucial for its bioavailability and effectiveness as an antimicrobial agent. Studies have shown that dipeptides are preferentially taken up by these transporters compared to free amino acids, which can enhance the compound's therapeutic potential .

Case Studies

Several case studies have investigated the biological activity of D-Alanyl-L-leucine:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various dipeptides against Gram-positive and Gram-negative bacteria. D-Alanyl-L-leucine demonstrated significant inhibition against certain strains, highlighting its potential as an antibiotic agent .

- Pharmacokinetic Analysis : Another study focused on the pharmacokinetics of D-Alanyl-L-leucine administered in animal models. The results indicated favorable absorption rates and bioavailability when administered orally due to its ability to evade metabolic degradation .

Data Tables

| Property | D-Alanyl-L-leucine | L-Leucine | D-Leucine |

|---|---|---|---|

| Molecular Weight | 202.25 g/mol | 131.17 g/mol | 131.17 g/mol |

| Solubility (in water) | Soluble | Soluble | Soluble |

| Antimicrobial Activity (MIC) | 32 mg/L | 128 mg/L | Inactive |

| Transport Mechanism | PEPT1 | PEPT1 | Not applicable |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of D-Alanyl-L-leucine:

- Enhanced Stability : The methyl ester modification increases the compound's stability against enzymatic hydrolysis, making it a promising candidate for drug development .

- Selective Activity : The compound's structure allows for selective action against specific bacterial strains, which could lead to targeted therapies with reduced side effects compared to broad-spectrum antibiotics .

- Potential for Prodrug Development : The use of D-Alanyl-L-leucine as a prodrug has been proposed to enhance the delivery and effectiveness of other therapeutic agents through improved absorption and reduced first-pass metabolism .

特性

IUPAC Name |

methyl (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-6(2)5-8(10(14)15-4)12-9(13)7(3)11;/h6-8H,5,11H2,1-4H3,(H,12,13);1H/t7-,8+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHYLMJQPYGQBM-WLYNEOFISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。